N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydrobenzothiophene core substituted with a hydroxymethyl group and a 4-(trifluoromethoxy)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-11-3-5-12(6-4-11)26(22,23)20-10-15(21)8-1-2-14-13(15)7-9-25-14/h3-7,9,20-21H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLROFIRSKZPXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H15F3N2O3S, with a molecular weight of approximately 350.34 g/mol. The presence of a benzothiophene moiety and a trifluoromethoxy group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N2O3S |
| Molecular Weight | 350.34 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission and inflammation. Specifically, it acts as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies have reported an IC50 value of approximately 19.2 μM against AChE .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, attributed to the presence of the benzothiophene structure which enhances its interaction with microbial targets.
- Anti-inflammatory Effects : The sulfonamide group in the compound is associated with anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing inflammation in carrageenan-induced models .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Acetylcholinesterase Inhibition : A study focused on ligand-based modeling and QSAR analysis revealed that derivatives similar to this compound exhibited varying degrees of AChE inhibition, highlighting its potential in treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects using a rat model. The compound showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The biological activity of this compound can be compared with other compounds possessing similar structural features:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(4-hydroxybenzoyl)-pyridine derivatives | Antimicrobial | Varies |
| 5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine | Antibacterial | Not specified |
| Novel 4-(trifluoromethyl)-phenyl derivatives | Anti-inflammatory | Not specified |
Chemical Reactions Analysis
Functionalization of the Tetrahydrobenzothiophene Moiety
The 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene subunit undergoes reactions typical of secondary alcohols:
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Oxidation : The hydroxy group may oxidize to a ketone using Jones reagent or PCC, though steric hindrance from the fused ring system may limit reactivity .
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Esterification : Reaction with acetyl chloride or anhydrides forms esters, enhancing lipophilicity .
Cyclization and Heterocycle Formation
The proximity of the sulfonamide and hydroxy groups enables cyclization under acidic or basic conditions:
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Thiadiazole formation : Reaction with thiosemicarbazide under H₂SO₄ yields fused thiadiazole rings .
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Pyrimidine derivatives : Treatment with carbodiimides or thioureas forms six-membered heterocycles .
Stability and Hydrolysis
The sulfonamide bond exhibits stability under physiological conditions but hydrolyzes under strong acidic/basic environments:
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Acidic hydrolysis : Cleavage occurs in concentrated HCl at reflux, yielding the parent amine and sulfonic acid .
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Basic hydrolysis : NaOH (aq.) at elevated temperatures degrades the sulfonamide to sulfonate and amine .
Biological Activity and Metabolic Pathways
As a TRPM8 antagonist (similar to compounds in ), potential metabolic reactions include:
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Hydroxylation : Cytochrome P450-mediated oxidation of the tetrahydrobenzothiophene ring.
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Sulfation/Glucuronidation : Conjugation of the hydroxy group for excretion.
Key Findings:
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The compound’s synthesis relies on classic sulfonamide coupling, with trifluoromethoxy installation being a critical step.
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Functionalization of the tetrahydrobenzothiophene ring is limited by steric effects but enables heterocycle formation.
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Stability studies suggest caution during formulation to avoid hydrolysis.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : 4,5,6,7-Tetrahydro-1-benzothiophene with a 4-hydroxymethyl group.
- Sulfonamide substituent : 4-(Trifluoromethoxy)phenyl group.
Analog 1: Triazole-Thiones (Compounds [7–9] in )
- Core structure : 1,2,4-Triazole-3(4H)-thione fused to a phenylsulfonyl group .
- Substituents : Halogens (Cl, Br) or hydrogen at the para position of the phenylsulfonyl group.
- Key difference : The triazole-thione core introduces tautomerism (thione-thiol equilibrium), absent in the target compound’s rigid tetrahydrobenzothiophene system .
Analog 2: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Core structure : Chiral benzenesulfonamide with a naphthyl-methoxyphenylmethyl group.
- Substituents : 4-Methylbenzenesulfonamide and 4-methoxyphenyl.
- Key difference: Stereochemical complexity (99% enantiomeric purity) and bulky naphthyl group contrast with the target’s non-chiral, planar tetrahydrobenzothiophene .
Analog 3: N-(4-Methoxyphenyl)benzenesulfonamide ()
- Core structure : Simple benzenesulfonamide.
- Substituents : 4-Methoxyphenyl group.
- Key difference : Lack of fused ring systems compared to the target’s bicyclic structure .
Substituent Effects
- Trifluoromethoxy vs.
- Hydroxymethyl Group : Unique to the target compound, this group may enhance solubility via hydrogen bonding, unlike the hydrophobic methyl or halogen substituents in analogs .
Spectral Data Comparison
Implications on Bioactivity and Physicochemical Properties
Preparation Methods
Cyclization to Form the Benzothiophene Ring
The benzothiophene core is synthesized through cyclization reactions. A common approach involves the condensation of thiophenol derivatives with cyclic ketones. For example, reacting 4-mercaptocyclohexanone with α,β-unsaturated carbonyl compounds under acidic conditions yields the tetrahydrobenzothiophene skeleton.
Key Reaction Conditions :
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position is introduced via Grignard addition or reduction of a ketone intermediate . For instance, treating 4-keto-4,5,6,7-tetrahydro-1-benzothiophene with sodium borohydride (NaBH₄) in methanol produces the secondary alcohol.
Optimization Note :
Preparation of 4-(Trifluoromethoxy)Benzenesulfonyl Chloride
Sulfonation of 4-(Trifluoromethoxy)Bromobenzene
The sulfonyl chloride precursor is synthesized via direct sulfonation or halogenation-sulfur dioxide insertion . A validated method involves:
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Chlorosulfonation : Treating 1-bromo-4-(trifluoromethoxy)benzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.
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Quenching with Thionyl Chloride (SOCl₂) : Converts the sulfonic acid to sulfonyl chloride.
Reaction Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2h | 70% |
| Chlorination | SOCl₂, reflux, 4h | 90% |
Alternative Route: Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura ) can introduce the sulfonyl group. For example, reacting 1-iodo-4-(trifluoromethoxy)benzene with a sulfonyl boronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 120°C under microwave irradiation achieves 72% yield.
Sulfonamide Coupling Reaction
Activation of the Sulfonyl Chloride
The 4-(trifluoromethoxy)benzenesulfonyl chloride is reacted with the benzothiophene-derived amine (4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methanamine in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide bond.
Standard Protocol :
Challenges and Optimizations
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Amine Protection : The hydroxyl group on the benzothiophene may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during coupling.
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Purification : Column chromatography (SiO₂, eluent: hexane/EtOAc 3:1) or preparative HPLC (MeCN/H₂O with 0.1% TFA) ensures high purity (>95%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Sulfonation | Short route, high scalability | Harsh conditions (ClSO₃H) | 60–70% |
| Cross-Coupling | Mild conditions, functional group tolerance | Requires Pd catalyst | 70–75% |
| Grignard-Reduction | High selectivity | Multi-step | 65–80% |
Recent Advances and Catalytic Innovations
Q & A
Q. What synthetic strategies are recommended for introducing the trifluoromethoxy group into benzenesulfonamide derivatives?
The trifluoromethoxy group is typically introduced via electrophilic substitution or nucleophilic displacement reactions. For example, trifluoromethyl benzoyl chloride derivatives (e.g., p-trifluoromethyl benzoyl chloride) can react with hydroxylamine intermediates under argon atmosphere in dichloromethane (CH2Cl2) with potassium carbonate as a base . Solvent choice (e.g., CH2Cl2 for moisture-sensitive steps) and temperature control (0°C during acyl chloride addition) are critical to avoid side reactions .
Q. How can the tetrahydrobenzothiophene core be synthesized and functionalized?
The tetrahydrobenzothiophene moiety is often constructed via cyclization of thiophene precursors or reduction of benzothiophene derivatives. For hydroxylation at the 4-position, O-benzyl hydroxylamine hydrochloride can be used as a starting material, followed by deprotection under controlled acidic or basic conditions . Functionalization of the methyl group (e.g., sulfonamide coupling) requires stoichiometric optimization to prevent overalkylation .
Q. What analytical techniques are essential for confirming the structure of this compound?
- IR Spectroscopy : Confirm the presence of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm for aliphatic hydrogens) and aromatic sulfonamide signals (δ 7.2–8.0 ppm). <sup>13</sup>C NMR identifies the trifluoromethoxy carbon (δ ~120 ppm, split due to <sup>19</sup>F coupling) .
- HRMS : Validates molecular weight and isotopic patterns, particularly for fluorine-containing groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the tetrahydrobenzothiophene and sulfonamide moieties?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or CH2Cl2) enhance nucleophilicity of the hydroxylamine intermediate .
- Catalysis : Lewis acids like BF3·Et2O may accelerate sulfonamide bond formation.
- Stoichiometry : A 1:1 molar ratio of hydroxylamine to sulfonyl chloride minimizes side products. Excess base (e.g., K2CO3) ensures deprotonation of intermediates .
- Workup : Diethyl ether washes remove unreacted acyl chlorides, while vacuum drying at 70°C ensures product purity .
Q. How should researchers address discrepancies in spectral data during characterization?
- Tautomerism : For compounds with labile protons (e.g., hydroxyl groups), IR and <sup>1</sup>H NMR can distinguish tautomeric forms. Absence of νS-H (~2500–2600 cm⁻¹) in IR confirms thione tautomers in sulfonamides .
- Impurity Analysis : LC-MS or TLC identifies byproducts. For example, incomplete deprotection of benzyl groups may leave residual peaks at δ 4.5–5.0 ppm in <sup>1</sup>H NMR .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in the tetrahydrobenzothiophene ring .
Q. What methodologies are suitable for studying the compound's biological interactions (e.g., enzyme inhibition)?
- Kinetic Assays : Measure IC50 values using fluorogenic substrates or radioactive labeling.
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to sulfonamide-targeted enzymes like carbonic anhydrase .
- SAR Analysis : Modify the trifluoromethoxy group or benzothiophene methyl position to assess impact on bioactivity .
Safety and Risk Mitigation
Q. What safety protocols are critical during synthesis?
- Hazardous Reagents : Use fume hoods for handling p-trifluoromethyl benzoyl chloride (lachrymator) and sulfonyl chlorides (corrosive).
- Ventilation : Maintain argon atmosphere during moisture-sensitive steps to prevent hydrolysis .
- PPE : Acid-resistant gloves and goggles are mandatory. Quench reactive intermediates (e.g., acyl chlorides) with ice-cold water before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
